Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate
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Overview
Description
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate is an organic compound belonging to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to an organic moiety and two alkoxy groups. This compound is notable for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate can be synthesized using several methods. One common approach involves the Michaelis-Arbuzov reaction, where an aryl halide reacts with a trialkyl phosphite to form the desired phosphonate . Another method is the palladium-catalyzed cross-coupling of dialkyl phosphites with aryl halides under microwave irradiation, which provides high yields in a short reaction time .
Industrial Production Methods
Industrial production of this compound typically employs large-scale versions of the aforementioned synthetic routes. The Michaelis-Arbuzov reaction is favored due to its simplicity and efficiency. The reaction conditions are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the alkoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates, depending on the reaction conditions and reagents used.
Scientific Research Applications
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in pathways involving phosphate esters.
Medicine: Research is ongoing into its potential use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism by which diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The phosphorus atom in the compound can form stable bonds with various biological molecules, inhibiting their activity. This interaction is crucial in pathways involving phosphate esters, where the compound can act as a competitive inhibitor .
Comparison with Similar Compounds
Similar Compounds
Diethyl [(2,3-dimethoxyphenyl)methyl]phosphonate: Known for its stability and reactivity in organic synthesis.
Dimethyl methylphosphonate: Used as a flame retardant and in the synthesis of nerve agents.
Diethyl phosphite: Commonly used in the Michaelis-Arbuzov reaction to produce phosphonates.
Uniqueness
This compound is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and stability compared to other phosphonates. This makes it particularly valuable in specialized synthetic applications and research contexts.
Properties
CAS No. |
59276-82-3 |
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Molecular Formula |
C13H21O5P |
Molecular Weight |
288.28 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-2,3-dimethoxybenzene |
InChI |
InChI=1S/C13H21O5P/c1-5-17-19(14,18-6-2)10-11-8-7-9-12(15-3)13(11)16-4/h7-9H,5-6,10H2,1-4H3 |
InChI Key |
BHSJQPWZQKYXCB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C(=CC=C1)OC)OC)OCC |
Origin of Product |
United States |
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